N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide, also known as BDBM-106, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of neuroscience. Studies have shown that this compound acts as a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which plays a critical role in the regulation of neuronal function. This inhibition of PP2A by this compound has been shown to enhance cognitive function and memory consolidation in animal models.
In addition to its applications in neuroscience, this compound has also been studied for its potential use in cancer treatment. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the protein phosphatase 2A (PP2A) enzyme. This inhibition of PP2A by this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Wirkmechanismus
The mechanism of action of N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide involves the inhibition of the protein phosphatase 2A (PP2A) enzyme. PP2A is a critical regulator of cellular signaling pathways and is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of PP2A, this compound can alter cellular signaling pathways and induce various physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to induce various biochemical and physiological effects, including enhanced cognitive function and memory consolidation, induction of apoptosis in cancer cells, and sensitization of cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to modulate various signaling pathways, including the AKT/PI3K pathway, the MAPK/ERK pathway, and the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide for lab experiments is its potency and selectivity as an inhibitor of the protein phosphatase 2A (PP2A) enzyme. This allows for the precise modulation of cellular signaling pathways and the induction of specific physiological and biochemical effects. However, one of the limitations of this compound is its potential toxicity, which requires careful consideration in the design and execution of lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide. One area of research is the development of more potent and selective inhibitors of the protein phosphatase 2A (PP2A) enzyme, which could have significant implications for the treatment of various diseases, including cancer and neurological disorders. Another area of research is the exploration of the potential applications of this compound in other fields, such as immunology and infectious diseases. Finally, the development of novel drug delivery systems for this compound could enhance its therapeutic potential and reduce potential toxicity.
Synthesemethoden
The synthesis of N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide involves the reaction of 5-(chloromethyl)-1,3-benzodioxole with sodium difluoroacetate followed by the reaction with propargylamine. The resulting product is then treated with methyl iodide to yield this compound.
Eigenschaften
IUPAC Name |
N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO4/c1-3-4-13(18)17(2)7-9-5-11-12(20-8-19-11)6-10(9)21-14(15)16/h5-6,14H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHQCSZQLPNIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)CC1=CC2=C(C=C1OC(F)F)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.